molecular formula C18H24N2O4S B2699603 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide CAS No. 2034343-22-9

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide

Cat. No. B2699603
CAS RN: 2034343-22-9
M. Wt: 364.46
InChI Key: FXDGSDVTHUZEQM-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization and Potential Applications

The pharmacological characterization of related pyrrolidine derivatives, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), indicates their high affinity and selectivity for κ-opioid receptors (KORs). These compounds have demonstrated potential in treating depression, addiction disorders, and stress-induced behaviors in preclinical models. This suggests that "2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide," by virtue of its structural similarities, may hold promise in neuropsychiatric and neurodegenerative disease research, specifically targeting KOR pathways (Grimwood et al., 2011).

Synthetic Applications and Heterocyclic Chemistry

Synthetic routes to related compounds have been explored, demonstrating the versatility of pyrrolidine and thiophene scaffolds in creating pharmacologically active molecules. For example, the synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis highlight the insecticidal potential of these compounds. This points towards the applicability of "2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide" in agricultural chemistry, offering a framework for developing new insecticides or plant protection agents (Fadda et al., 2017).

Chemical Properties and Reactivity

The study of related compounds has also shed light on their chemical properties and reactivity patterns, useful in the synthesis of novel derivatives with potential therapeutic applications. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, underscores the importance of understanding the reactivity of these compounds for medicinal chemistry applications. Such insights could guide the functionalization and modification of "2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide" for specific therapeutic targets (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-12(21)13-4-5-14(25-13)18(8-2-3-9-18)11-19-15(22)10-20-16(23)6-7-17(20)24/h4-5,12,21H,2-3,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDGSDVTHUZEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CN3C(=O)CCC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide

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